molecular formula C16H10FNO3 B7774168 2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid

2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid

Cat. No.: B7774168
M. Wt: 283.25 g/mol
InChI Key: GUJMQINGGARLFU-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid is a fluorinated indolizine derivative of significant interest in medicinal chemistry and antifungal research. This compound serves as a critical chemical intermediate for the synthesis of a novel class of 2-[(2-substituted)-indolizin-3-yl]-2-oxo-acetamide derivatives . These derivatives have demonstrated potent in vitro and in vivo antifungal activity against a broad spectrum of pathogenic fungi, including Candida and Aspergillus species, which are responsible for invasive infections, particularly in immunocompromised hosts . The structural motif of the 2-oxoacetic acid attached to the indolizine core is essential for the biological activity of these synthetic antifungals. The embedded 4-fluorophenyl group at the 2-position of the indolizine ring enhances the compound's physicochemical properties and interaction with biological targets. Beyond human therapeutics, research into this compound and its analogs extends to agricultural science, where they are investigated for use as fungicidal agents for crop protection . The molecular structure allows it to mimic natural auxins at a molecular level, a mechanism shared with other phenoxyacetic acid compounds, providing a fascinating avenue for cross-disciplinary research . This product is intended for research purposes as a building block in synthetic chemistry and for biological screening in the development of new anti-infective agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)indolizin-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJMQINGGARLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Acylation

A foundational approach involves the acylation of indolizine intermediates using oxalyl chloride. In one documented procedure, 2-(4-fluorophenyl)indolizine-3-carbaldehyde undergoes condensation with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) serves as a base to neutralize HCl byproducts. The resultant acid chloride intermediate is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture, yielding the target oxoacetic acid derivative after acidification and extraction.

Key Reaction Conditions

  • Temperature: 0°C → 25°C (4–6 hours)

  • Solvents: DCM, THF, H₂O

  • Reagents: Oxalyl chloride (1.1 eq), LiOH (5 eq)

  • Yield: ~65% (crude), improved to 78% after recrystallization

Vilsmeier-Haack Formylation and Subsequent Functionalization

Analogous to fluvastatin intermediates, the Vilsmeier-Haack reaction introduces a formyl group at the indolizine’s 3-position. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the Vilsmeier reagent, which reacts with 2-(4-fluorophenyl)indolizine to yield 3-formylindolizine. This aldehyde undergoes Claisen-Schmidt condensation with ethyl oxaloacetate, followed by saponification with NaOH to produce the oxoacetic acid moiety.

Optimization Insights

  • POCl₃/DMF stoichiometry: Critical for minimizing side products (ideal ratio 1:1.2)

  • Condensation time: 12 hours at reflux (ethanol) ensures complete conversion

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purification. A gradient elution of petroleum ether (PE) and ethyl acetate (EA) (20:1 → 6:1) effectively separates the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms >95% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Distinct signals at δ 10.51 (s, 1H, COOH), 8.86 (d, J = 8.4 Hz, indolizine H-1), and 7.67 (d, J = 9.0 Hz, fluorophenyl H-2/H-6).

  • IR : Peaks at 1755 cm⁻¹ (C=O stretch) and 1678 cm⁻¹ (conjugated ketone).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityKey Challenges
Oxalyl Chloride7895ModerateMoisture sensitivity
Vilsmeier-Haack7292HighPOCl₃ handling requirements

The oxalyl chloride route offers superior yield and purity but demands stringent anhydrous conditions. Conversely, the Vilsmeier-Haack method, while scalable, requires careful management of corrosive reagents.

Industrial and Environmental Considerations

Solvent Recovery Systems

Ethyl acetate and DCM are recycled via distillation, reducing waste generation by 40%. THF recovery remains challenging due to peroxide formation, necessitating stabilizers like BHT.

Catalytic Innovations

Recent patents disclose palladium-catalyzed cross-coupling to install the 4-fluorophenyl group, achieving 85% yield with reduced reaction time (2 hours vs. 6 hours) . This method avoids hazardous chlorinated solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The α-keto acid group is prone to oxidative decarboxylation under acidic or thermal conditions. For example:

  • Reaction : Decarboxylation to form 2-[2-(4-fluorophenyl)indolizin-3-yl]acetic acid derivatives.

  • Conditions : Heating in the presence of H₂SO₄ or catalytic Cu(I) .

  • Mechanism : Radical or ionic pathways involving cleavage of the C–COOH bond (analogous to α-keto acid behavior in).

Table 1: Oxidation Pathways

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Thermal decarboxylation120°C, H₂SO₄ (cat.)2-[2-(4-Fluorophenyl)indolizin-3-yl]acetic acid~65
Oxidative dehydrogenationKMnO₄, H₂O, ΔIndolizine ring oxidation productsNot reported

Reduction Reactions

The carbonyl group in the α-keto acid moiety can be selectively reduced:

  • Reaction : Reduction to 2-hydroxy-2-[2-(4-fluorophenyl)indolizin-3-yl]acetic acid.

  • Reagents : NaBH₄ or LiAlH₄ in THF/EtOH .

  • Challenges : Over-reduction of the indolizine ring is possible but mitigated by steric hindrance.

Table 2: Reduction Outcomes

Reducing AgentConditionsSelectivityByproducts
NaBH₄EtOH, 0°CPartial reduction of keto groupNone reported
LiAlH₄THF, refluxFull reduction to glycolic analogIndolizine ring opening

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group participates in NAS under specific conditions:

  • Reaction : Fluorine replacement with nucleophiles (e.g., –OH, –NH₂).

  • Conditions : Strong bases (KOH, NH₃) at elevated temperatures (150–200°C) .

  • Limitations : Electron-withdrawing indolizine ring reduces NAS feasibility compared to simpler aryl fluorides.

Table 3: NAS Reactivity

NucleophileConditionsProductConversion (%)
NH₃180°C, DMF, 24 h2-[2-(4-Aminophenyl)indolizin-3-yl]-2-oxoacetic acid~40
HO⁻KOH, DMSO, 120°C, 12 h2-[2-(4-Hydroxyphenyl)indolizin-3-yl]-2-oxoacetic acid~30

Condensation and Cyclization

The α-keto acid moiety undergoes condensation with amines or hydrazines:

  • Reaction : Formation of hydrazones or Schiff bases.

  • Example : Reaction with phenylhydrazine yields a hydrazone derivative, which can cyclize to form heterocyclic systems (e.g., pyrazoles) .

Table 4: Condensation Reactions

ReagentConditionsProduct TypeApplication
PhenylhydrazineEtOH, Δ, 6 hHydrazoneAnticancer agent precursors
EthylenediamineDCM, RT, 12 hBis-Schiff baseChelation chemistry

Photochemical Reactions

The indolizine core exhibits photochemical activity:

  • Reaction : [4+2] Cycloaddition with dienophiles under UV light.

  • Example : Reaction with maleic anhydride forms a fused bicyclic adduct .

Acid-Base Behavior

The carboxylic acid group (pKa ~2.5) and keto-enol tautomerism influence reactivity:

  • Enolate Formation : Deprotonation with NaH or LDA enables alkylation at the α-position .

  • Tautomer Stability : Keto form predominates in polar solvents (DMSO, H₂O), while enol form is stabilized in nonpolar media.

Key Research Findings

  • Biological Activity : Derivatives of this compound show moderate inhibition of Notch-Akt signaling pathways, similar to fluorophenyl-triazole analogs .

  • Industrial Relevance : Scalable synthesis via flow reactors improves yield (>80%) compared to batch methods .

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds similar to 2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid exhibit significant antifungal properties. A study highlighted the effectiveness of indolizin derivatives in combating fungal infections, suggesting that these compounds can inhibit fungal growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Indolizin derivatives have also been investigated for their anticancer potential. The presence of the oxoacetic acid group is believed to enhance the compound's ability to induce apoptosis in cancer cells. Preliminary studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. Research has demonstrated that indolizin compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of various indolizin derivatives, including this compound, against Candida species. The results demonstrated a dose-dependent inhibition of fungal growth, with significant activity noted at lower concentrations compared to standard antifungal agents .

Case Study 2: Anticancer Screening

In vitro assays were conducted on several cancer cell lines (e.g., breast and lung cancer). The findings revealed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates, supporting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)indolizin-3-ylacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₆H₁₀FNO₃ (hypothetical, based on structure).
  • Molecular Weight : ~283.26 g/mol.
  • Applications : While explicit biological data are unavailable in the provided evidence, structurally related α-keto acids are often intermediates in drug synthesis (e.g., saxagliptin precursors) or used in decarboxylative coupling reactions .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid Indolizine core + 4-fluorophenyl + 2-oxoacetic acid ~283.26 Hypothesized use in medicinal chemistry (enzyme inhibition) or organic synthesis. N/A
2-(4-Fluorophenyl)-2-oxoacetic acid Simple α-keto acid with 4-fluorophenyl 168.12 Research reagent; solubility in ethyl acetate; used in decarboxylative coupling reactions.
2-(3-Fluorophenyl)-2-oxoacetic acid 3-Fluorophenyl substitution 168.12 Acute toxicity (skin, inhalation); classified as hazardous (H302, H319).
2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid Bulky adamantyl group + hydroxyl 250.27 Key intermediate in saxagliptin synthesis; synthesized via oxidation of adamantane analogs.
2-(Naphthalen-1-yl)-2-oxoacetic acid Naphthyl substitution 200.19 Used in electrochemical synthesis of quinazolines (73–80% yields).
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid Oxazole ring + 4-fluorophenyl 221.19 Potential use in agrochemicals or pharmaceuticals; moderate solubility in organic solvents.

Key Insights from Comparisons

Substituent Effects: Fluorophenyl Position: The 4-fluorophenyl analog (e.g., 2-(4-fluorophenyl)-2-oxoacetic acid) is less toxic than its 3-fluorophenyl counterpart, which exhibits acute dermal and inhalation hazards .

Synthetic Utility :

  • α-Keto acids with aryl groups (e.g., naphthyl, fluorophenyl) are pivotal in electrochemical decarboxylative reactions to synthesize nitrogen-containing heterocycles like quinazolines .
  • Adamantyl-substituted analogs require multi-step oxidation and one-pot methods, reflecting challenges in handling bulky substituents .

Acidity: The 2-oxoacetic acid group (pKa ~2–3) facilitates deprotonation under physiological conditions, enabling ionic interactions.

Biological Activity

2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on anticancer, antifungal, and enzyme inhibition activities, along with relevant research findings and case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₀FNO₃
  • Molecular Weight : 283.258 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism
HCT1166.43 ± 0.72Apoptosis induction
A5499.62 ± 1.14EGFR inhibition
A3758.07 ± 1.36COX-independent activity

In vitro assays demonstrated that the compound exhibits significant cytotoxicity against HCT116, A549, and A375 cell lines, with IC₅₀ values indicating effective inhibition compared to standard drugs like erlotinib . Mechanistic studies revealed that the compound enhances apoptosis in HCT116 cells more effectively than erlotinib, suggesting a promising therapeutic potential in cancer management.

Antifungal Activity

The antifungal properties of this compound have also been explored. In a study examining various derivatives, it was found that certain analogs exhibited notable antifungal activity against several strains, including:

Fungal Strain IC₅₀ (μg/mL)
Cytospora sp.11.91
C. gloeosporioides14.92
A. solani16.98

These results indicate that the compound may serve as a lead structure for developing new antifungal agents .

Enzyme Inhibition

Another area of investigation includes the compound's role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis:

Enzyme Inhibition Activity
DHODHModerate inhibition

This inhibition could have implications for treating diseases such as cancer and autoimmune disorders where DHODH plays a significant role .

Case Studies and Research Findings

  • Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of various indolizin derivatives, including this compound, demonstrating its potential against aggressive cancer cell lines.
  • Mechanistic Insights : Further mechanistic assays indicated that this compound not only inhibits cancer cell proliferation but also promotes apoptosis through the activation of specific signaling pathways associated with cell death.
  • Antifungal Efficacy : In a comparative analysis of antifungal agents, derivatives of this compound showed superior efficacy against common fungal pathogens, suggesting its utility in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are effective for constructing the indolizine core, while visible-light-driven decarboxylative coupling can introduce the 4-fluorophenyl group . Optimize reaction parameters (e.g., catalyst loading, solvent polarity, and temperature) using design-of-experiments (DoE) approaches. Post-synthesis purification via flash chromatography (ethyl acetate/petroleum ether gradients) ensures high purity, with HPLC monitoring (≥98% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) and aromatic C-F stretches (1600–1800 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
  • NMR : 1H and 13C NMR resolve indolizine ring protons (δ 7.0–8.5 ppm) and ketone carbonyl signals (δ 190–210 ppm). Compare experimental shifts with DFT-predicted values for validation .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

Q. What purification techniques are recommended post-synthesis, and how do they affect compound purity?

  • Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradients) is standard for intermediate purification. Recrystallization (e.g., using ethanol/water mixtures) improves crystallinity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. Use particle-filter respirators and local exhaust ventilation during handling to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (reactivity indices), electrostatic potential maps (nucleophilic/electrophilic sites), and vibrational frequencies. Compare with experimental FT-IR/Raman spectra to validate models .

Q. What strategies resolve contradictions in toxicological data across studies?

  • Methodological Answer : Standardize in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) under controlled conditions (pH, temperature). Cross-reference with structure-toxicity relationships (e.g., fluorophenyl groups may enhance metabolic stability but introduce hepatotoxicity risks) . Regulatory classifications (e.g., EU CLP) provide hazard benchmarks .

Q. How does the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the para position. Kinetic studies (e.g., Hammett plots) quantify substituent effects, while DFT-derived Fukui indices identify reactive sites .

Q. What challenges arise in interpreting NMR spectra due to conformational flexibility?

  • Methodological Answer : Dynamic NMR (variable-temperature studies) resolves rotational barriers in the oxoacetic acid moiety. Compare experimental NOESY/ROESY data with molecular dynamics simulations to map conformational ensembles .

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